molecular formula C11H12O5 B1364940 Dimethyl 5-methoxyisophthalate CAS No. 20319-44-2

Dimethyl 5-methoxyisophthalate

Cat. No.: B1364940
CAS No.: 20319-44-2
M. Wt: 224.21 g/mol
InChI Key: XZWYGKPSIBDYDY-UHFFFAOYSA-N
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Description

Dimethyl 5-methoxyisophthalate is an organic compound with the molecular formula C11H12O5 . It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol and one of the hydrogen atoms on the benzene ring is replaced by a methoxy group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-methoxyisophthalate can be synthesized by reacting 5-methoxy isophthalic acid , 5-hydroxy isophthalic acid , potassium carbonate (K2CO3) , and dimethyl sulphate . The reaction typically involves heating the mixture to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methoxyisophthalate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 5-methoxyisophthalic acid.

    Reduction: 5-methoxyisophthalyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Dimethyl 5-methoxyisophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 5-methoxyisophthalate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release methanol and the corresponding acid, which can then participate in further biochemical reactions. The methoxy group can also influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl isophthalate: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    Dimethyl 5-hydroxyisophthalate: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and applications.

    Dimethyl terephthalate: Has a different substitution pattern on the benzene ring, leading to different chemical properties and uses.

Uniqueness

Dimethyl 5-methoxyisophthalate is unique due to the presence of the methoxy group, which enhances its reactivity in certain chemical reactions and expands its range of applications in scientific research and industry.

Properties

IUPAC Name

dimethyl 5-methoxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9-5-7(10(12)15-2)4-8(6-9)11(13)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWYGKPSIBDYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400183
Record name Dimethyl 5-methoxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20319-44-2
Record name Dimethyl 5-methoxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-5-methoxyisophthalate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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